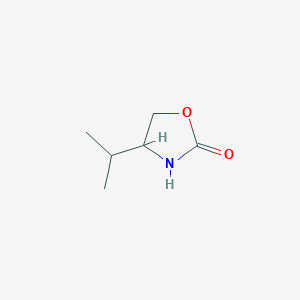

4-isopropyloxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 4-Isopropyloxazolidin-2-one in Modern Asymmetric Synthesis: A Technical Guide

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for exerting stereochemical control. This guide provides an in-depth technical overview of 4-isopropyloxazolidin-2-one, a cornerstone chiral auxiliary developed and popularized by David A. Evans and his contemporaries.[1][2] We will explore its fundamental properties, the mechanistic basis for its powerful stereodirecting capabilities, and provide field-proven protocols for its application in key asymmetric transformations.

Core Properties and Synthesis of this compound

This compound is a crystalline solid at room temperature, valued for its predictable and high levels of induced chirality.[3][4] It is most commonly derived from the inexpensive and readily available amino acid, L-valine, making it an economically viable option for both academic research and large-scale industrial applications.[5][6] The synthesis typically involves the reduction of the amino acid to the corresponding amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), which is then cyclized with a carbonylating agent to form the oxazolidinone ring.[7]

Table 1: Physicochemical Properties of (S)- and (R)-4-Isopropyloxazolidin-2-one

| Property | (S)-(-)-4-Isopropyloxazolidin-2-one | (R)-(+)-4-Isopropyloxazolidin-2-one | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol | |

| CAS Number | 17016-83-0 | 95530-58-8 | [3] |

| Appearance | White crystalline solid | White crystalline solid | [3][4] |

| Melting Point | 70-73 °C | 70-73 °C | [8] |

| Optical Rotation | [α]₂₀/D -18° (c=6 in ethanol) | [α]₂₀/D +17° (c=6 in ethanol) | [9] |

| pKa (predicted) | 12.72 ± 0.40 | 12.72 ± 0.40 | [3][9] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol | Soluble in water, ethanol | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Absorptions/Shifts | Reference(s) |

| Infrared (IR) | Carbonyl (C=O) stretch: ~1750-1780 cm⁻¹ (in N-acyl derivative) | [10][11] |

| ¹H NMR | Data available in spectral databases | [12] |

| ¹³C NMR | Data available in spectral databases | [12] |

The Mechanistic Underpinning of Stereocontrol

The efficacy of this compound as a chiral auxiliary lies in its ability to create a sterically biased environment around a prochiral center. This is achieved through the temporary attachment of the auxiliary to a substrate, typically via an N-acyl linkage. The bulky isopropyl group at the C4 position then dictates the facial approach of incoming reagents.

The process begins with the formation of a metal enolate from the N-acylated oxazolidinone. The choice of base and metal counterion is critical. For instance, the use of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) reliably generates the (Z)-enolate.[2][13] This (Z)-enolate adopts a rigid, chelated conformation where the metal coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

This chelation, combined with the inherent steric bulk of the C4 isopropyl group, effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[14]

Diagram 1: Mechanism of Stereoselective Alkylation

Caption: Workflow for asymmetric alkylation using this compound.

In the case of aldol reactions, the (Z)-boron enolate reacts with an aldehyde through a well-defined, chair-like Zimmerman-Traxler transition state.[13] The isopropyl group on the auxiliary forces the R' group of the aldehyde into a pseudo-equatorial position to minimize steric interactions. This arrangement locks in the stereochemistry of the two newly formed chiral centers, consistently yielding the syn-aldol product.[2][13]

Diagram 2: Zimmerman-Traxler Model for the Evans Aldol Reaction

Caption: The rigid transition state minimizes steric clash, leading to high syn-diastereoselectivity.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies and may require optimization based on the specific substrate. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[15]

Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one

This procedure attaches the desired acyl group to the chiral auxiliary.

-

Setup: To a flame-dried round-bottom flask, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13]

Protocol 2: Asymmetric Aldol Reaction

This protocol describes the formation of a syn-aldol product.

-

Setup: To a flame-dried round-bottom flask, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

-

Enolate Formation: Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the solution back down to -78 °C. Add the aldehyde (1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Quench the reaction and purify as described in the N-acylation protocol.[13]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage reagent determines the resulting functional group.[16]

A. To obtain a Chiral Carboxylic Acid (Hydrolytic Cleavage):

-

Setup: Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically a 4:1 ratio).

-

Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

-

Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[13]

-

Workup: Quench any excess peroxide with sodium sulfite. Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as a lithium salt, while the recovered auxiliary will be in the organic layer.

B. To obtain a Chiral Primary Alcohol (Reductive Cleavage):

-

Setup: Dissolve the N-acyl oxazolidinone adduct in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Reduction: Cool to 0 °C and add a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise.

-

Reaction: Stir at 0 °C and allow to warm to room temperature until the reaction is complete (monitor by TLC).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt or 1M HCl. Extract, dry, and purify to isolate the chiral alcohol and the recovered auxiliary.[16]

Conclusion and Outlook

This compound, and the broader class of Evans auxiliaries, represent a triumph of rational design in asymmetric synthesis.[14] Their reliability, high stereoselectivity, and the ease with which the auxiliary can be recovered and recycled have solidified their position as a go-to method for constructing chiral molecules.[16] While newer catalytic asymmetric methods continue to be developed, the robustness and predictability of Evans' methodology ensure its continued relevance in both academic and industrial settings, providing a powerful platform for the efficient synthesis of enantiomerically pure compounds that are vital to human health and scientific discovery.

References

- BenchChem. (2025). Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone. BenchChem.

-

ResearchGate. (n.d.). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenBU. (2012). The asymmetric aldol reaction. Boston University. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues. BenchChem.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.

-

Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Retrieved from [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

NIST. (n.d.). (S)-(+)-4-Isopropyl-2-oxazolidinone. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric double aldol reaction of chiral acetyloxazolidinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. PMC. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of l-valine isopropyl ester. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]

-

ResearchGate. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-(+)-4-Isopropyl-2-oxazolidinone | 95530-58-8 [amp.chemicalbook.com]

- 9. (R)-(+)-4-Isopropyl-2-oxazolidinone CAS#: 95530-58-8 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-Valinol

Abstract

(R)-4-isopropyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone of modern asymmetric synthesis.[1][2] Derived from the naturally occurring and relatively inexpensive amino acid (R)-valine, this auxiliary provides exceptional stereocontrol in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] Its utility is demonstrated in the synthesis of complex, enantiomerically pure molecules, including natural products and active pharmaceutical ingredients.[2][4] This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-valinol. The document elucidates the underlying reaction mechanisms, compares common synthetic methodologies, and furnishes detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often confined to one of its enantiomers. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions.[5] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[6] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[7]

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[8] These auxiliaries, derived from readily available amino alcohols, have proven to be exceptionally effective in a wide array of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[4][9] The (R)-4-isopropyloxazolidin-2-one, derived from (R)-valinol, is particularly notable for its high diastereoselectivity, often exceeding 99:1, which is attributed to the sterically demanding isopropyl group that effectively shields one face of the enolate intermediate.[9][10]

This guide focuses on the practical synthesis of this key chiral auxiliary, providing the necessary theoretical foundation and experimental details to enable its successful preparation in a laboratory setting.

Synthetic Strategies: From (R)-Valinol to (R)-4-isopropyloxazolidin-2-one

The conversion of (R)-valinol to (R)-4-isopropyloxazolidin-2-one involves the cyclization of the amino alcohol with a carbonylating agent. The core transformation is the formation of a carbamate from the amino group, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered oxazolidinone ring. Several reagents can effect this transformation, each with its own set of advantages and disadvantages concerning reactivity, safety, and cost.

Phosgene and its Derivatives

Historically, phosgene (COCl₂) was a common reagent for this cyclization. While highly effective, its extreme toxicity necessitates specialized handling procedures and equipment, making it less desirable for general laboratory use.[11][12][13] Safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have been developed. These solid and liquid reagents, respectively, are easier to handle than gaseous phosgene but still generate phosgene in situ and require careful handling in a well-ventilated fume hood.

Diethyl Carbonate

A significantly safer and more environmentally benign approach utilizes diethyl carbonate.[14][15] This method typically involves heating the amino alcohol with an excess of diethyl carbonate, often in the presence of a base catalyst such as sodium methoxide or potassium carbonate.[15] The reaction proceeds via a transesterification mechanism, with the evolution of ethanol driving the reaction to completion.[9] This method is often favored for its operational simplicity and the use of a less hazardous reagent.

N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is another effective and relatively safe reagent for the synthesis of oxazolidinones.[16][17] CDI acts as a phosgene equivalent, activating the amino alcohol for cyclization.[18] The reaction is typically carried out at room temperature and proceeds through an imidazolide intermediate.[19] A key advantage of this method is the mild reaction conditions and the formation of innocuous byproducts (imidazole and carbon dioxide).[17][20]

The general mechanism for the cyclization of an amino alcohol with these carbonylating agents is depicted below:

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. ICSC 0007 - PHOSGENE [inchem.org]

- 13. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]

- 20. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

(S)-4-isopropyloxazolidin-2-one preparation

An In-depth Technical Guide on the Preparation of (S)-4-Isopropyloxazolidin-2-one

Abstract

(S)-4-Isopropyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of this invaluable synthetic tool. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented with an emphasis on reproducibility and safety, grounded in authoritative literature.

Introduction: The Significance of (S)-4-Isopropyloxazolidin-2-one in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in the development of pharmaceuticals, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are compounds that reversibly attach to a substrate, direct a subsequent chemical transformation to occur with high stereoselectivity, and are then removed to yield an enantiomerically enriched product.

(S)-4-Isopropyloxazolidin-2-one, a member of the Evans' oxazolidinone family of chiral auxiliaries, has proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. Its rigid heterocyclic structure and the sterically demanding isopropyl group effectively shield one face of the enolate derived from its N-acylated derivative, thereby directing the approach of electrophiles to the opposite face with high diastereoselectivity.

Synthetic Preparation: From (S)-Valinol to a High-Purity Chiral Auxiliary

The most common and economically viable route to (S)-4-isopropyloxazolidin-2-one begins with the naturally occurring and relatively inexpensive amino acid, (S)-valine. The synthesis is a two-step process: the reduction of the carboxylic acid moiety of (S)-valine to the corresponding alcohol, (S)-valinol, followed by the cyclization of the amino alcohol to form the oxazolidinone ring.

Step 1: Reduction of (S)-Valine to (S)-Valinol

The reduction of the carboxylic acid of (S)-valine to (S)-valinol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.

This protocol is often preferred for its milder reaction conditions and easier work-up compared to LiAlH₄.

Materials:

-

(S)-Valine

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Suspension: Suspend (S)-valine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Slow Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add the borane-THF complex solution via the addition funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Acidification and Extraction: Acidify the mixture with HCl and then basify with NaOH solution. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-valinol.

Step 2: Cyclization of (S)-Valinol to (S)-4-Isopropyloxazolidin-2-one

The cyclization of (S)-valinol is typically accomplished using a carbonylating agent. Common reagents include phosgene, the safer solid equivalent triphosgene, or dialkyl carbonates like diethyl carbonate.

This method avoids the use of highly toxic phosgene derivatives and is a greener alternative.

Materials:

-

(S)-Valinol (crude or purified)

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine (S)-valinol, a catalytic amount of anhydrous potassium carbonate, and an excess of diethyl carbonate in toluene.

-

Azeotropic Distillation: Heat the mixture to reflux. The ethanol produced during the reaction forms an azeotrope with toluene and is collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: Once the theoretical amount of ethanol is collected, cool the reaction mixture. Filter to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purification: The crude (S)-4-isopropyloxazolidin-2-one is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.

Workflow and Mechanistic Visualization

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from (S)-Valine to (S)-4-isopropyloxazolidin-2-one.

The mechanism of the cyclization step involves the nucleophilic attack of the amino group of (S)-valinol on the carbonyl carbon of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol.

Caption: Simplified mechanism of the cyclization of (S)-Valinol.

Characterization and Quality Control

The purity and identity of the synthesized (S)-4-isopropyloxazolidin-2-one must be rigorously confirmed. The following table summarizes the key analytical data.

| Analytical Technique | Expected Outcome |

| Appearance | White crystalline solid |

| Melting Point | 70-73 °C |

| Optical Rotation | [α]²⁰/D value should be consistent with literature values for the (S)-enantiomer |

| ¹H NMR (CDCl₃) | Characteristic signals for the isopropyl group (doublets and a multiplet) and the oxazolidinone ring protons. |

| ¹³C NMR (CDCl₃) | A signal for the carbonyl carbon (~160 ppm) and distinct signals for the isopropyl and ring carbons. |

| FT-IR (KBr) | Strong C=O stretching vibration around 1750 cm⁻¹. |

Safety and Handling

-

Borane-THF: Reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Diethyl Carbonate: Flammable liquid.

-

Toluene: Flammable and toxic.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The preparation of (S)-4-isopropyloxazolidin-2-one from (S)-valine is a well-established and reliable procedure that provides access to a powerful tool for asymmetric synthesis. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this chiral auxiliary in high yield and purity, paving the way for the efficient and stereoselective construction of complex chiral molecules.

References

An In-depth Technical Guide to the Mechanism of 4-Isopropyloxazolidin-2-one in Asymmetric Synthesis

Abstract

In the landscape of modern asymmetric synthesis, the ability to control stereochemistry is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute configuration.[1][2] Chiral auxiliaries represent a robust and reliable strategy for introducing chirality, and among these, the oxazolidinones developed by David A. Evans have emerged as exceptionally effective and versatile tools.[3][4] This guide provides a detailed technical examination of the mechanism of action of a key Evans auxiliary, (4S)-4-isopropyl-2-oxazolidinone, in asymmetric alkylation reactions. We will dissect the fundamental principles that govern its high diastereoselectivity, from the initial acylation and stereocontrolled enolate formation to the face-selective alkylation and final auxiliary cleavage. This document serves as a comprehensive resource, blending mechanistic theory with practical, field-proven protocols to empower researchers in the design and execution of highly stereoselective carbon-carbon bond-forming reactions.

Introduction: The Power of Auxiliary-Based Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry and drug development.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] This "substrate control" approach offers significant practical advantages, including high predictability, broad substrate scope, and the ability to separate diastereomeric products, often allowing for the isolation of enantiomerically pure compounds even if the selectivity is not perfect.[1]

The Evans oxazolidinone auxiliaries, derived from readily available amino acids like valine, are a premier class of such tools.[2][3] (4S)-4-Isopropyl-2-oxazolidinone, in particular, has become a workhorse in synthesis due to its ability to induce exceptionally high levels of stereocontrol in a variety of reactions, most notably in the alkylation of enolates.[5][6][7]

The Core Mechanism: A Symphony of Steric and Electronic Control

The success of the 4-isopropyloxazolidin-2-one auxiliary hinges on a sequence of well-orchestrated steps, each contributing to the final stereochemical outcome. The overall workflow involves acylation of the auxiliary, deprotonation to form a rigid enolate, diastereoselective reaction with an electrophile, and finally, cleavage of the auxiliary.

Figure 1: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Step 1: N-Acylation

The first step is the attachment of a prochiral acyl group to the nitrogen of the oxazolidinone. While this can be achieved by deprotonating the auxiliary with a strong base like n-BuLi followed by reaction with an acid chloride, a milder and often preferred method involves using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP).[8][9] This approach avoids the use of cryogenic temperatures and highly pyrophoric reagents in this initial step.

Figure 2: N-Acylation of the chiral auxiliary.

Step 2: Diastereoselective Enolate Formation

This step is the linchpin of the entire process. Deprotonation of the α-carbon of the N-acyl chain with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) selectively generates the (Z)-enolate.[1][10][11]

Causality Behind (Z)-Enolate Formation: The exclusive formation of the (Z)-enolate is attributed to the minimization of A(1,3) strain (allylic strain) in the transition state of deprotonation.[10] The bulky oxazolidinone auxiliary forces the acyl group into a conformation where the proton on the α-carbon is most accessible for abstraction in a way that leads directly to the sterically favored (Z)-geometry.

The Role of Chelation: Once formed, the lithium counterion does not exist as a free ion. Instead, it forms a rigid, five-membered chelate by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[1][11] This chelation locks the enolate into a specific, planar conformation. This structural rigidity is critical for high facial selectivity in the subsequent alkylation step.

Figure 4: Diastereoselective alkylation directed by the C4-isopropyl group.

A Validated Experimental Protocol: Asymmetric Allylation

The following protocol is a representative example of an asymmetric alkylation using (S)-4-isopropyloxazolidin-2-one, adapted from established literature procedures. [1][8]This protocol is designed to be a self-validating system, where careful execution consistently leads to high diastereoselectivity.

Materials:

-

(S)-N-Propionyl-4-isopropyloxazolidin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Allyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add (S)-N-propionyl-4-isopropyloxazolidin-2-one (1.0 equiv). Dissolve in anhydrous THF (to make a ~0.1 M solution).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

-

Scientist's Note: The use of a slight excess of LDA ensures complete deprotonation. The low temperature is critical to maintain the kinetic control required for selective (Z)-enolate formation and to prevent enolate decomposition. [12]3. Alkylation: Add allyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to 0 °C over 2 hours.

-

Scientist's Note: The slow warming allows the alkylation to proceed to completion without side reactions. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure, diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR analysis or gas chromatography (GC). [1]

Scope and Reliability: Quantitative Data

The Evans auxiliary methodology is highly reliable, providing excellent diastereoselectivity across a wide range of electrophiles. The sodium enolates sometimes exhibit even higher diastereoselectivity than the lithium counterparts. [10][12]

| Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Allyl Iodide | NaN(TMS)₂ / THF | 85-95% | 98:2 | [1] |

| Benzyl Bromide | LiN(TMS)₂ / THF | 91% | >99:1 | [12] |

| Methyl Iodide | NaN(TMS)₂ / THF | 92% | 99.5:0.5 | [12] |

| Ethyl Iodide | NaN(TMS)₂ / THF | 90% | >99:1 | [12]|

The Final Step: Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliaries is their ability to be removed and recycled. The choice of cleavage method determines the functional group of the final chiral product. [13]

-

To Carboxylic Acids: The most common method involves mild hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). [1][8][14]The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl. [14]* To Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol. [10][13]* To Esters: Transesterification with a lithium or sodium alkoxide (e.g., LiOBn) provides the chiral ester. [10]* To Aldehydes: Careful reduction with reagents like diisobutylaluminum hydride (DIBAL-H) can yield chiral aldehydes. [13]

Figure 5: Common cleavage methods to release the chiral product.

Conclusion

The this compound chiral auxiliary is a powerful and reliable tool for asymmetric synthesis, operating through a well-understood mechanism that combines chelation-enforced rigidity with sterically-controlled facial bias. The predictable formation of the (Z)-enolate and the effective shielding by the C4-isopropyl substituent consistently deliver products with high diastereoselectivity. The operational simplicity, broad applicability, and the ability to recover the auxiliary make this a cornerstone methodology for academic and industrial chemists engaged in the synthesis of complex, enantiomerically pure molecules.

References

- SciELO. (n.d.). The Stereochemistry of the Addition of Chlorotitanium Enolates of N-Acyl Oxazolidin-2-ones to 5- and 6- Membered N-Acyliminium Ions.

- National Institutes of Health. (n.d.). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.

- ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.

- Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.

- ResearchGate. (n.d.). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.

- National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones.

- Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta.

- ACS Publications. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.

- Unknown Source. (n.d.). Chapter 1: Enolate Alkylations.

- Unknown Source. (n.d.). The Versatile Role of Oxazolidinones in Modern Chemical Synthesis.

- Unknown Source. (n.d.). Enantioselective Synthesis.

- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.

- Wikipedia. (n.d.). Chiral auxiliary.

- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York.

- University of St Andrews Research Portal. (n.d.). Oxazinanones as Chiral Auxiliaries: Synthesis and Evaluation in Enolate Alkylations and Aldol Reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4R Isopropyl Oxazolidinone in Pharmaceutical Intermediate Synthesis.

- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115.

- Sigma-Aldrich. (n.d.). (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0.

- ResearchGate. (n.d.). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.

- National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Unknown Source. (n.d.). Asymmetric Synthesis.

- YouTube. (2024). LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved.

- Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries.

- Dipòsit Digital de la Universitat de Barcelona. (n.d.). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.

- YouTube. (2017). s cis vs s trans conformation.

- Thieme. (n.d.). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone.

- Master Organic Chemistry. (2017). s-cis and s-trans Conformations of Dienes.

- Lookchem. (n.d.). Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone.

- University of Bath's Research Portal. (n.d.). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.

- StudySmarter. (n.d.). Cis vs Trans Conformations Explained: Definition, Examples, Practice & Video Lessons.

- YouTube. (2019). s-cis conformation of diene.

- Benchchem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.

- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.

- ResearchGate. (n.d.). Cleavage of the oxazolidinone moiety of 4.

- YouTube. (2023). s-Cis vs s-Trans Dienes.

- Unknown Source. (n.d.). III Enolate Chemistry.

- MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.

- YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA.

- ChemistryViews. (2018). N-Acylation of Oxazolidinones.

- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. york.ac.uk [york.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. connectsci.au [connectsci.au]

Evans auxiliary principle of stereocontrol

An In-depth Technical Guide to the Evans Auxiliary Principle of Stereocontrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules and pharmaceuticals.[1] Among the most robust and reliable methods for achieving this control is the use of chiral auxiliaries. Developed by David A. Evans and his research group, the N-acyloxazolidinone-based chiral auxiliaries have become a "gold standard" in asymmetric synthesis.[2] This guide provides a detailed examination of the core principles, mechanistic underpinnings, and practical applications of the Evans auxiliary for stereocontrol. It delves into the causality behind experimental choices in key reactions such as asymmetric aldol additions and alkylations, details protocols for execution and auxiliary removal, and explores the versatility of this powerful synthetic tool.

The Core Principle: Temporary Chirality Transfer

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[1] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The Evans auxiliaries, typically derived from readily available chiral amino acids like L-valine or L-phenylalanine, excel in this role due to their predictable and highly effective steric directing capabilities.[3][4][5]

Caption: General workflow illustrating the principle of a recoverable chiral auxiliary.

Mechanism of Stereocontrol: The Foundation of Selectivity

The remarkable success of the Evans auxiliary hinges on its ability to rigidly control the conformation of the attached acyl group during bond-forming reactions. This control is achieved through a sequence of well-understood mechanistic steps.

Acylation and Enolate Formation

The process begins with the acylation of the oxazolidinone's nitrogen atom with a carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl imide.[6] The key to stereocontrol is the subsequent deprotonation at the α-carbon to form a specific enolate geometry.

For aldol reactions, the use of dialkylboron triflates (e.g., di-n-butylboron triflate, Bu₂BOTf) in the presence of a tertiary amine base (e.g., Et₃N or i-Pr₂NEt) is crucial.[7][8] This combination selectively generates the (Z)-enolate with exceptional fidelity (>100:1 Z:E).[2] The selectivity arises from a highly organized, six-membered chair-like transition state where the boron coordinates to both carbonyl oxygens of the imide. Steric repulsion between the R group of the acyl chain and the auxiliary's substituent forces the R group into a pseudo-equatorial position, leading directly to the (Z)-enolate geometry.[8][9]

Caption: Chelation-controlled formation of the (Z)-boron enolate.

The Zimmerman-Traxler Transition State in Aldol Additions

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[10][11] The (Z)-boron enolate reacts with an incoming aldehyde through a rigid, chair-like six-membered transition state, where the boron atom acts as a template, coordinating to both the enolate oxygen and the aldehyde's carbonyl oxygen.[12][13]

Two factors dictate the stereochemical outcome:

-

Dipole Minimization: The N-acyloxazolidinone can adopt one of two major conformations. The transition state proceeds through the conformer where the dipoles of the two carbonyl groups are anti-parallel, minimizing electrostatic repulsion.[4][8]

-

Steric Hindrance: In this favored conformation, the bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate. Consequently, the aldehyde is forced to approach from the opposite, less-hindered face.[5][12]

The combination of the (Z)-enolate geometry and this facial bias directs the reaction to form the syn-aldol adduct with exceptionally high predictability and diastereoselectivity.[4]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Key Synthetic Applications

The Evans auxiliary principle is not limited to a single reaction type but offers a versatile platform for various asymmetric C-C bond formations.

Asymmetric Aldol Reactions: A Stereochemical Toolkit

The boron-mediated aldol reaction is the most prominent application, reliably delivering syn-aldol products.[4][14] However, by modifying the reaction conditions, chemists can access other stereoisomers, making this a powerful and versatile methodology.

| Lewis Acid / Conditions | Predominant Enolate Geometry | Key Feature | Stereochemical Outcome |

| Bu₂BOTf, R₃N | (Z)-Enolate | Standard Boron-chelated Zimmerman-Traxler TS | "Evans" syn-Adduct [4] |

| TiCl₄, (-)-Sparteine (2 equiv.) | (Z)-Enolate | Titanium-chelated TS, similar facial bias | "Evans" syn-Adduct [15][16] |

| TiCl₄, (-)-Sparteine (1 equiv.) | (Z)-Enolate | Thiocarbonyl of auxiliary coordinates to Ti, reversing facial bias | "non-Evans" syn-Adduct [15][16] |

| MgX₂, R₃N | (Z)-Enolate | Believed to proceed through a boat-like transition state | "non-Evans" anti-Adduct [17] |

Asymmetric Alkylation Reactions

The Evans auxiliary is also highly effective in directing asymmetric alkylations. For this transformation, more reactive enolates are typically required. Deprotonation with strong, non-chelating bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates the corresponding lithium or sodium (Z)-enolates.[1][18]

The enolate forms a rigid chelate with the metal cation. The steric bulk of the auxiliary's substituent again blocks one face, forcing the electrophile (e.g., an alkyl halide) to approach from the exposed face, resulting in high diastereoselectivity.[5][19] This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.[20]

Auxiliary Cleavage: Releasing the Product

A critical and practical aspect of any auxiliary-based method is the final cleavage step, which must remove the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. The Evans N-acyl imide linkage is robust enough to withstand many reaction conditions but can be cleaved selectively under specific protocols to yield a variety of functional groups.[12]

| Reagent(s) | Product Functional Group |

| LiOH, H₂O₂ | Carboxylic Acid[6][21] |

| LiBH₄ or L-Selectride | Primary Alcohol |

| Me₂Al-NH(OMe)Me | Weinreb Amide[12] |

| LiOBn | Benzyl Ester[22] |

The most common cleavage method is mild hydrolysis using lithium hydroperoxide (LiOOH), often generated in situ from LiOH and H₂O₂.[21][23] This reagent selectively attacks the exocyclic acyl carbonyl. In contrast, using LiOH alone can lead to undesired endocyclic cleavage and ring-opening of the oxazolidinone.[22][24] The hydroperoxide-mediated pathway is favored because the decomposition of the tetrahedral intermediate formed upon exocyclic attack is more facile.[22]

Caption: Simplified workflow for the hydrolytic cleavage of the Evans auxiliary.

Experimental Protocols

The following protocols are representative examples of the key steps in an Evans auxiliary-mediated synthesis.

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

To a solution of the oxazolidinone auxiliary in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

In a separate flask, prepare a solution of the desired acid chloride (1.1 eq) in anhydrous THF.

-

Add the acid chloride solution to the lithium salt of the auxiliary dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude N-acyl imide can be purified by flash column chromatography.

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction

-

Dissolve the purified N-acyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.[14]

-

Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).[14]

-

Stir the solution at -78 °C for 30-60 minutes to ensure complete enolization.

-

Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[14]

-

Stir vigorously at 0 °C for 1 hour to oxidize the boron species.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate. The crude aldol adduct is purified by flash chromatography.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

-

Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).[6][21]

-

Stir the biphasic mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2-3 with dilute HCl.

-

Extract the desired carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

-

Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Conclusion

The Evans auxiliary principle provides a powerful and extensively validated platform for asymmetric synthesis. Its high degree of stereocontrol stems from a well-understood mechanism involving chelation-controlled formation of (Z)-enolates and reaction through rigid, sterically biased transition states. The methodology is highly practical, allowing for the reliable synthesis of specific stereoisomers and offering a range of cleavage protocols to access diverse functional groups. For these reasons, the Evans auxiliary has been instrumental in the total synthesis of numerous complex natural products and remains an indispensable tool for chemists in research and drug development.[1][4][25]

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Zhang, Z., & Collum, D. B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. [Link]

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

-

Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Silva, F. C., et al. (2019). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

-

Reddy, L. R., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

-

Lou, Y., et al. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

-

Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. University of York Archives. [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

-

ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

-

Myers, A. G. (Date unknown). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Course Material. [Link]

-

Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

-

Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry. [Link]

-

Slideshare. (Date unknown). Evans aldol ppt. [Link]

-

Ghosh, A. K., & Zajc, B. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of chemical research. [Link]

-

Ghosh, A. K., et al. (2000). ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-1,2-DIOLS. NIH Public Access. [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Anonymous. (Date unknown). evans enolate alkylation-hydrolysisx. Course Material. [Link]

-

Chemistry LibreTexts. (2020). 4.4: The aldol reaction. [Link]

-

Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Zhang, Z., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. [Link]

-

Ghosh, A. K., & Fidanze, S. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Mini reviews in organic chemistry. [Link]

-

Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. Evans aldol ppt | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. york.ac.uk [york.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. UQ eSpace [espace.library.uq.edu.au]

- 23. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 24. connectsci.au [connectsci.au]

- 25. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (S)-4-Isopropyloxazolidin-2-one in Chiral Pool Synthesis: An In-depth Technical Guide

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly within the pharmaceutical and fine chemical industries.[1] The chiral pool, a collection of readily available, enantiopure compounds from nature, serves as a cornerstone for the synthesis of complex chiral molecules.[2][3][4] This guide provides a comprehensive technical overview of the application of (S)-4-isopropyloxazolidin-2-one, a prominent Evans auxiliary, as a powerful tool in chiral pool synthesis. Derived from the natural amino acid (S)-valine, this auxiliary offers a robust and versatile platform for a variety of stereoselective transformations, including alkylations and aldol reactions.[5][6][7] We will delve into the mechanistic underpinnings of the high diastereoselectivity achieved with this auxiliary, provide detailed, field-proven protocols for its use, and discuss its strategic application in the total synthesis of complex natural products and active pharmaceutical ingredients.

Introduction: The Power of the Chiral Pool and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry, with significant implications for drug development, as the therapeutic effects of many drugs are dependent on their stereochemistry. Chiral pool synthesis is an elegant strategy that leverages the inherent chirality of naturally occurring molecules, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral targets.[2][4][8][9] This approach circumvents the need for de novo creation of stereocenters, often leading to more efficient and scalable synthetic routes.[2]

While the chiral pool provides a rich source of stereochemically defined building blocks, the ability to predictably introduce new stereocenters with high fidelity is crucial for expanding their synthetic utility. This is where chiral auxiliaries play a pivotal role. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Among the most reliable and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his coworkers.[6][7] These auxiliaries, particularly those derived from readily available amino acids like (S)-valine, have become indispensable tools for asymmetric synthesis.[5][10] (S)-4-Isopropyloxazolidin-2-one, the focus of this guide, offers exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

(S)-4-Isopropyloxazolidin-2-one: A Versatile Chiral Auxiliary

(S)-4-Isopropyloxazolidin-2-one is a white crystalline solid that is commercially available or can be readily synthesized from the corresponding amino alcohol, (S)-valinol.[11] Its rigid heterocyclic structure and the sterically demanding isopropyl group at the C4 position are key to its ability to induce high levels of asymmetry.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

A common laboratory-scale synthesis involves the reaction of (S)-valinol with a carbonylating agent, such as diethyl carbonate or phosgene equivalents. A representative procedure involves the reaction of (S)-valinol with carbon dioxide in the presence of a base.[11]

Diastereoselective Reactions Mediated by (S)-4-Isopropyloxazolidin-2-one

The power of (S)-4-isopropyloxazolidin-2-one lies in its ability to direct the stereochemical outcome of reactions involving an attached acyl group. This is achieved through the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by the bulky isopropyl group of the auxiliary.

Formation of N-Acyl Oxazolidinones

The first step in utilizing the auxiliary is its acylation to form an N-acyl imide. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an acyl chloride or anhydride.[12][13]

Diastereoselective Alkylation

The N-acyl oxazolidinone can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[5][14][15][16][17]

Diastereoselective Aldol Reactions (The Evans Aldol Reaction)

The Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds.[10][18][19][20] The reaction involves the formation of a boron enolate of the N-acyl oxazolidinone, which then reacts with an aldehyde via a highly ordered, chair-like transition state.[10][21][22] This transition state minimizes steric interactions and dipole-dipole repulsions, leading to the predictable formation of the syn-aldol product.[10][20]

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired chiral product. For N-acyl oxazolidinones, several mild and efficient cleavage methods have been developed, allowing for the isolation of various functional groups, including carboxylic acids, esters, amides, and alcohols.

| Cleavage Reagent | Product Functional Group |

| Lithium hydroxide / Hydrogen peroxide | Carboxylic Acid[23][24] |

| Sodium methoxide | Methyl Ester |

| Benzyl alcohol / Lewis acid | Benzyl Ester |

| Lithium borohydride | Primary Alcohol[25] |

| Weinreb amine formation followed by reduction | Aldehyde |

Experimental Protocols

Protocol for N-Acylation of (S)-4-Isopropyloxazolidin-2-one

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Diastereoselective Aldol Reaction

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the solution back to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

-

Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour at 0 °C.

-

Concentrate the mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Protocol for Auxiliary Cleavage to the Carboxylic Acid

-

Dissolve the N-acyl oxazolidinone aldol adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.[24]

-

Stir at 0 °C for 2-4 hours.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Visualization of Key Processes

Workflow of Chiral Pool Synthesis using 4-Isopropyloxazolidin-2-one

Caption: Overall workflow from the chiral pool to the final enantiopure product.

Mechanism of Stereoselective Enolate Formation and Reaction

Caption: Key steps in the stereoselective transformation.

Conclusion and Future Outlook

(S)-4-Isopropyloxazolidin-2-one has proven to be a highly reliable and versatile chiral auxiliary in the field of asymmetric synthesis. Its predictable stereochemical outcomes, coupled with the ease of attachment and removal, have solidified its position as a go-to tool for researchers in both academic and industrial settings.[5][6] The applications of this auxiliary in the total synthesis of complex natural products and pharmaceuticals continue to expand, demonstrating its enduring value. Future developments in this area may focus on catalytic versions of these reactions, further enhancing the efficiency and sustainability of asymmetric synthesis.

References

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved from [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017, March 15). ACS Publications. Retrieved from [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017, September 27). PubMed. Retrieved from [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016, March 7). RSC Publishing. Retrieved from [Link]

-

Evans aldol ppt. (n.d.). Slideshare. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6). ConnectSci. Retrieved from [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16). ACS Publications. Retrieved from [Link]

-

Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. (n.d.). PMC - NIH. Retrieved from [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. Retrieved from [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved from [Link]

-

On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

The Role of 4R Isopropyl Oxazolidinone in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved from [Link] सिंथेसिस/chiral-auxiliaries-sulfur.shtm

-

Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone. (n.d.). lookchem. Retrieved from [Link]

-

The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025, September 15). ResearchGate. Retrieved from [Link]

-

New routes to chiral Evans auxiliaries by enzymatic desymmetrisation and resolution strategies. (n.d.). the University of Bath's research portal. Retrieved from [Link]

-

Chiral pool. (n.d.). Wikipedia. Retrieved from [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010, August 13). Journal of the American Chemical Society. Retrieved from [Link]

-

Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. (n.d.). PMC - NIH. Retrieved from [Link]

-

Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). PubMed Central. Retrieved from [Link]

-

In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. (n.d.). NIH. Retrieved from [Link]

-

Asymmetric double aldol reaction of chiral acetyloxazolidinone. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. (2021, July 1). NIH. Retrieved from [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (n.d.). ACS Publications. Retrieved from [Link]

-

Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). Retrieved from [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal.... (n.d.). ResearchGate. Retrieved from [Link]

-

Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (n.d.). An-Najah Staff. Retrieved from [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025, August 2). An-Najah Staff. Retrieved from [Link]

-

Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). PMC - NIH. Retrieved from [Link]

-

N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014, September 16). PMC - NIH. Retrieved from [Link]

-